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Biotin-HPDP

Affinity purification Native protein elution Reversible biotinylation

Researchers face high false-positive rates (>30%) when using non-cleavable biotinylation reagents for SNO-protein detection. Biotin-HPDP solves this with its cleavable disulfide linkage and 29.2 Å spacer arm. • 11.3% false-positive rate vs. 30.5% for ICAT-H in SNO-site identification • Reversible labeling enables native protein recovery via 50 mM DTT elution • ≥98% purity by HPLC; white to off-white solid; requires DMSO/DMF dissolution prior to aqueous buffer dilution Trusted for biotin switch assays (BST), S-palmitoylation studies, and quantitative redox proteomics workflows.

Molecular Formula C24H37N5O3S3
Molecular Weight 539.8 g/mol
CAS No. 129179-83-5
Cat. No. B1667283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-HPDP
CAS129179-83-5
SynonymsBiotin-HPDP, Biotin HPDP, Pyridyldithiol-biotin, Pyridyldisulfide-biotin
Molecular FormulaC24H37N5O3S3
Molecular Weight539.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
InChIInChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
InChIKeyQLPHBNRMJLFRGO-YDHSSHFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-HPDP: Reversible Biotinylation for Proteomics


Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide, CAS 129179-83-5) is a sulfhydryl-reactive biotinylation reagent that forms a reversible disulfide linkage with free thiol groups on cysteine residues in proteins and peptides . The molecule comprises a bicyclic biotin ring, a 1,6-diaminohexane spacer arm (29.2 Å), and a pyridyl disulfide reactive group that releases pyridine-2-thione as a quantifiable byproduct (absorbance at 343 nm, ε = 8,080 M⁻¹cm⁻¹) . This compound is water-insoluble, requiring dissolution in DMSO or DMF prior to aqueous buffer dilution, with demonstrated DMSO solubility of ≥101.4 mg/mL .

1 Reversible biotinylation for native protein recovery workflows
2 Spectrophotometric reaction monitoring via byproduct release
3 Extended spacer arm design for buried cysteine accessibility
4 Organic-solvent-soluble; requires DMSO or DMF stock preparation

Why Biotin-HPDP Substitution Fails


Biotin-HPDP cannot be substituted with other sulfhydryl-reactive biotinylation reagents without fundamentally altering experimental outcomes. Maleimide-based reagents such as Biotin-BMCC form permanent, non-cleavable thioether bonds (spacer arm: 15.7 Å), precluding native protein recovery after affinity purification . Iodoacetyl-LC-Biotin requires reactions in the dark at basic to neutral pH and carries a risk of off-target tyrosine modification . In contrast, Biotin-HPDP's cleavable disulfide bond permits reductive elution using 50 mM DTT or 100 mM 2-mercaptoethanol, enabling recovery of the unmodified target biomolecule [1]. The 29.2 Å spacer arm further distinguishes Biotin-HPDP from shorter-linker analogs, reducing steric hindrance during streptavidin binding . Direct comparative proteomics data confirm that Biotin-HPDP yields lower false-positive rates (11.3% unlabeled peptides) than ICAT-H (30.5% unlabeled) in SNO-protein detection [2].

Maleimide reagents Form permanent thioether bonds; native protein recovery is not possible after affinity capture.
Iodoacetyl-LC-Biotin Light-sensitive handling required; may cause off-target tyrosine labeling.
Shorter spacer analogs May increase steric hindrance and reduce streptavidin capture efficiency.

Biotin-HPDP Differentiation Evidence


Reversible Disulfide Bond for Native Protein Recovery

Biotin-HPDP provides reversible biotinylation via a disulfide bond cleavable under reducing conditions, while maleimide-based Biotin-BMCC forms a permanent, non-cleavable thioether linkage . This reversibility is essential for downstream applications requiring recovery of the unmodified native protein after affinity purification [1].

Bond reversibility
Head-to-head
Cleavable disulfide bond; elution with 50 mM DTT or 100 mM 2-mercaptoethanol
Supports native protein recovery after purification
Biotin-BMCC forms irreversible thioether linkage
Affinity purification Native protein elution Reversible biotinylation

SNO-Peptide Detection Specificity vs. ICAT-H

In a direct comparative proteomics study evaluating SNO-Trx1 target protein detection in SH-SY5Y cell lysates, Biotin-HPDP labeling yielded 353 enriched peptides with only 11.3% (40 peptides) unlabeled (including 39 peptides without cysteine). In contrast, ICAT-H labeling yielded 243 enriched peptides with 30.5% (74 peptides) unlabeled (including 64 peptides without cysteine) [1]. This 19.2 percentage-point difference in false-positive rate demonstrates Biotin-HPDP's superior specificity.

SNO detection specificity
Head-to-head
11.3% unlabeled peptides (vs. 30.5% ICAT-H)
Reported lower false-positive rate in SNO-proteomics
SH-SY5Y lysate, LC/MS/MS; 19.2 pp difference
S-nitrosylation proteomics Biotin switch technique SNO-protein detection

Real-Time Reaction Monitoring via Pyridine-2-Thione Release

Biotin-HPDP releases pyridine-2-thione as a leaving group during thiol conjugation, enabling real-time spectrophotometric monitoring of reaction progress at 343 nm (ε = 8,080 M⁻¹cm⁻¹) [1]. In contrast, maleimide-based reagents such as Biotin-BMCC and PEG2-Biotin produce no quantifiable byproduct, necessitating indirect or post-hoc assessment of labeling efficiency .

Reaction monitoring
Class-level
Pyridine-2-thione release measurable at 343 nm
Enables spectrophotometric progress tracking
Maleimide-class reagents lack quantifiable byproduct
Biotinylation optimization Reaction monitoring Quality control

Extended Spacer Arm Reduces Steric Hindrance

Biotin-HPDP incorporates a 1,6-diaminohexane spacer arm measuring 29.2 Å, which is 13.5 Å longer than the 15.7 Å spacer in Biotin-BMCC . This extended architecture reduces steric hindrance during streptavidin binding and improves accessibility to buried cysteine residues within folded protein structures .

Spacer arm length
Context-dependent
29.2 Å (vs. 15.7 Å Biotin-BMCC)
May improve accessibility to buried cysteines
Molecular modeling data
Streptavidin binding Spacer arm optimization Accessibility of buried thiols

High Purity Specifications from Authoritative Suppliers

Biotin-HPDP is available from TCI with purity specification of >97.0% as verified by both HPLC (area%) and quantitative NMR (qNMR) . MedChemExpress offers Biotin-HPDP at 99.73% purity . The industry baseline purity for this compound is typically ≥90% .

Purity specification
Specification review
>97.0% (HPLC/qNMR); 99.73% reported
High purity may reduce confounding impurities in sensitive assays
Vendor-reported; verify with lot COA
Quality assurance Reproducibility Supplier qualification

DMSO Solubility for Concentrated Stock Preparation

Biotin-HPDP is water-insoluble but exhibits high solubility in DMSO (≥101.4 mg/mL) and moderate solubility in ethanol (≥8.29 mg/mL with sonication) . This contrasts with water-soluble sulfhydryl-reactive alternatives such as Maleimide-PEG2-Biotin and Iodoacetyl-PEG2-Biotin, which offer aqueous compatibility but lack Biotin-HPDP's reversible disulfide chemistry and pyridine-2-thione monitoring capability .

Solubility profile
Class-level
DMSO: ≥101.4 mg/mL; water-insoluble
Enables concentrated stock preparation in organic solvent
Requires DMSO/DMF; dilute into aqueous buffer
Reagent preparation Solvent selection Stock solution formulation

Biotin-HPDP Application Scenarios


S-Nitrosylation Proteomics via Biotin Switch Technique

Biotin-HPDP is the established standard reagent for the biotin switch technique (BST), where S-nitrosylated (SNO) proteins are selectively reduced to expose free thiols that are subsequently labeled with Biotin-HPDP for avidin/streptavidin enrichment [1]. The reagent's 11.3% false-positive rate (vs. 30.5% for ICAT-H) makes it the preferred choice for high-confidence SNO-site identification [2]. Typical labeling conditions employ 0.3 mM final concentration in PBS at pH 6.5-7.5 .

Palmitoylated Protein Purification via Acyl-Biotinyl Exchange

Biotin-HPDP enables selective purification of S-palmitoylated proteins through acyl-biotinyl exchange chemistry, where thioester-linked palmitoyl modifications are cleaved with hydroxylamine and the resulting free thiols are biotinylated [1]. The reversible disulfide linkage permits elution of captured proteins using 50 mM DTT, preserving the protein in its native unmodified state for downstream MS analysis [2].

Affinity Purification Requiring Native Protein Recovery

When experimental workflows demand recovery of the unmodified target protein after streptavidin affinity capture, Biotin-HPDP's cleavable disulfide bond is essential [1]. Elution with 50 mM DTT or 100 mM 2-mercaptoethanol releases the native protein while the biotin moiety remains on the affinity matrix [2]. This reversible feature is absent from maleimide-based biotinylation reagents such as Biotin-BMCC, which permanently modify the target .

Quantitative Redox Proteomics with iTRAQ or TMT Multiplexing

Biotin-HPDP is integrated into quantitative redox proteomics workflows where reversible cysteine modifications are differentially labeled and quantified by iTRAQ or TMT mass spectrometry tags [1]. The reagent's 29.2 Å spacer arm minimizes steric hindrance during streptavidin capture, improving enrichment efficiency for low-abundance oxidized cysteine peptides [2].

Application
Selection Property
Validation Focus
S-Nitrosylation proteomics (biotin switch)
Cleavable disulfide bond; reported lower false-positive background
SNO-site identification confidence; method-controlled labeling
Palmitoylated protein purification (acyl-biotinyl exchange)
Reversible disulfide linkage; native elution capability
Recovery of unmodified protein for MS analysis
Affinity purification with native protein recovery
Cleavable disulfide bond
Reductive elution efficiency; protein integrity
Quantitative redox proteomics (iTRAQ/TMT)
Extended spacer arm; low steric hindrance
Enrichment efficiency for low-abundance oxidized cysteine peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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